

Benchmarking GPR120 Agonist 3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GPR120 Agonist 3

Cat. No.: B608939

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **GPR120 Agonist 3** against other key industry players. Experimental data and detailed protocols are presented to support a comprehensive evaluation.

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3][4][5] GPR120 is activated by long-chain fatty acids and plays a crucial role in glucose metabolism, insulin sensitivity, and mediating anti-inflammatory responses.[2][5][6] This guide benchmarks the performance of the selective synthetic agonist, **GPR120 Agonist 3**, against established industry standards and alternative agonists.

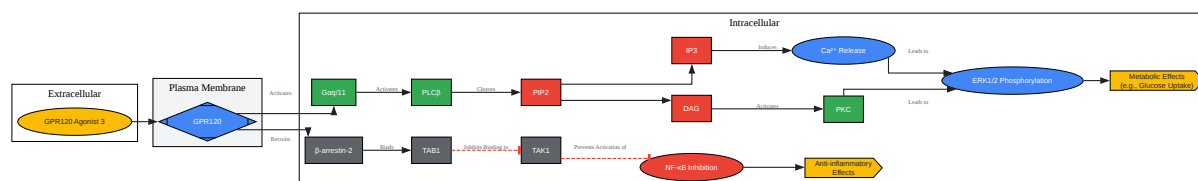
Quantitative Performance Comparison

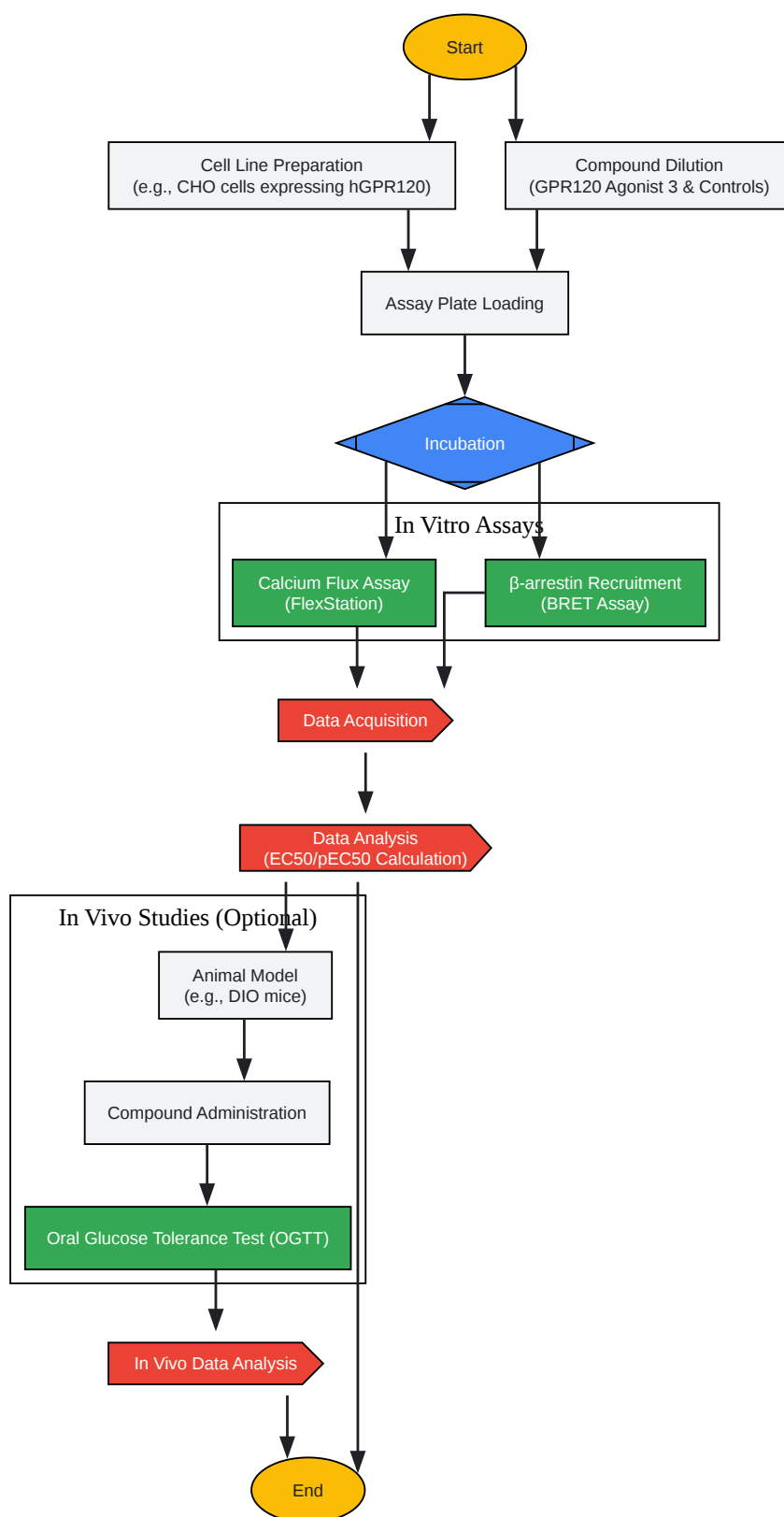
The efficacy and selectivity of **GPR120 Agonist 3** have been evaluated against other well-characterized GPR120 agonists. The following table summarizes key quantitative data from in vitro assays.

Compound	Target	Assay Type	EC50 / pEC50	Selectivity	Reference
GPR120 Agonist 3	Human GPR120	β -arrestin-2 Recruitment	$\sim 0.35 \mu\text{M}$	Negligible activity towards GPR40	[7] [8] [9]
GPR120 Agonist 3	Mouse GPR120	β -arrestin-2 Recruitment	$\sim 0.35 \mu\text{M}$	Fully selective for GPR120	[7] [8] [9]
GPR120 Agonist 3	Human GPR120	IP3 Production	$\log\text{EC}_{50} = 7.62$	Negligible activity towards GPR40	[7] [8]
GPR120 Agonist 3	Human GPR120	Ca ⁺⁺ Mobilization	96 nM	Much reduced potency toward GPR40 (EC ₅₀ = 64.6 μM)	[10]
TUG-891	Human GPR120	Calcium Flux	43.7 nM	High selectivity	[3] [11]
GSK134647A	GPR120	Ca ²⁺ Assay	pEC ₅₀ : 7.35 \pm 0.59	Not specified	[4]
GSK134647A	GPR120	BRET Activity Assay	pEC ₅₀ : 6.75 \pm 0.48	Not specified	[4]
Alpha-Linolenic Acid (ALA)	GPR120	Not specified	Not specified	Natural Ligand	[1]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and how GPR120 agonists are evaluated, the following diagrams illustrate the primary signaling cascade and a typical experimental workflow.





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- To cite this document: BenchChem. [Benchmarking GPR120 Agonist 3: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608939#benchmarking-gpr120-agonist-3-against-industry-standards]

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